[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

UCH-L1 inhibition deubiquitinase oxindole scaffold

This 4-chlorobenzyl oxindole acetate is structurally distinct from the widely cited 2,5-dichlorobenzyl analog LDN-57444 (UCH-L1 inhibitor). The single para-Cl substitution alters the steric and electronic environment, enabling matched-pair SAR studies to probe substituent-dependent potency and selectivity in UCH-L1 deubiquitinase or CDK/GSK3 kinase assays. The acetate ester serves as a synthetic handle for hydrolysis or derivatization into amide/sulfonamide/urea libraries for focused medicinal chemistry. Buyers should note that publicly available primary pharmacology data is absent; in-house qualification is required. Ideal for building focused 3-acylidene-2-oxoindole libraries exploring the para- vs. ortho-chloro selectivity hypothesis.

Molecular Formula C17H12Cl2N2O3
Molecular Weight 363.19
CAS No. 320420-90-4
Cat. No. B2834185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
CAS320420-90-4
Molecular FormulaC17H12Cl2N2O3
Molecular Weight363.19
Structural Identifiers
SMILESCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12Cl2N2O3/c1-10(22)24-20-16-14-8-13(19)6-7-15(14)21(17(16)23)9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3/b20-16-
InChIKeyNZUDJYXIEXZSKT-SILNSSARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

320420-90-4 Indole-Derived Acetate Ester: Structural Class and Procurement Baseline


[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate (CAS 320420-90-4) belongs to the 3-acylidene-2-oxoindole chemotype, a scaffold extensively explored for kinase inhibition and deubiquitinase modulation [1]. The compound features a 5-chloro substituent on the oxindole core and a 4-chlorobenzyl group at N1, distinguishing it from the more widely characterized 2,5-dichlorobenzyl analog LDN-57444 . Its molecular formula is C17H12Cl2N2O3 (MW 363.19 g/mol). Publicly available primary pharmacological data for this specific compound are extremely limited; its procurement relevance currently rests on its structural relationship to validated bioactive chemotypes rather than on direct target-engagement evidence.

Why 320420-90-4 Cannot Be Treated as a Drop-in Replacement for Other 3-Acylidene-2-Oxindoles


Within the 3-acylidene-2-oxindole family, even minor alterations to the benzyl substituent pattern produce marked shifts in potency and selectivity. The well-known UCH-L1 inhibitor LDN-57444 (2,5-dichlorobenzyl analog) exhibits a Ki of 0.40 µM against UCH-L1 and a ~30-fold selectivity window over UCH-L3 (IC50 25 µM) . The 4-chlorobenzyl variant (the target compound) replaces the 2,5-dichloro substitution with a single para-chloro group, eliminating one ortho-chloro atom. This change can significantly alter the compound's binding pose, electrophilicity, and pharmacokinetic profile. Furthermore, 3-substituted-2-oxoindoles have been shown to inhibit CDK1/cyclin B, CDK5/p25, and GSK3α/β in a substituent-dependent manner [1]. Therefore, generic interchange with other oxindole derivatives without compound-specific qualification data risks both loss of desired activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 320420-90-4 Against Structural Analogs


UCH-L1 Inhibitory Potency: Structural Analog Comparison (Inferred from LDN-57444)

No direct UCH-L1 inhibition data are available for 320420-90-4. The closest characterized analog, LDN-57444 (2,5-dichlorobenzyl derivative), inhibits UCH-L1 with Ki = 0.40 µM and IC50 = 0.88 µM . The target compound differs by substitution pattern on the benzyl group (4-chloro vs. 2,5-dichloro). In related oxindole series, the position and number of halogen substituents on the N-benzyl group critically influence binding affinity and selectivity [1]. Until direct assay data are generated for 320420-90-4, no quantitative potency claim can be made; the compound should be considered an uncharacterized variant with unknown activity relative to LDN-57444.

UCH-L1 inhibition deubiquitinase oxindole scaffold

Kinase Inhibition Profile: Class-Level Evidence from 3-Substituted-2-Oxoindoles

No kinase inhibition data exist for 320420-90-4. A structurally related series of 3-substituted-2-oxoindole imino derivatives (including 5-bromo and unsubstituted oxindole cores) was evaluated against CDK1/cyclin B, CDK5/p25, and GSK3α/β, with most histidine derivatives showing low-micromolar inhibition [1]. The target compound features an acetate ester at the imino nitrogen rather than an amino acid or histamine moiety, which may alter kinase interaction. No quantitative extrapolation to 320420-90-4 is warranted.

CDK inhibition GSK3 inhibition kinase profiling

Selectivity Window Between UCH-L1 and UCH-L3: Inferred from LDN-57444

LDN-57444 demonstrates approximately 30-fold selectivity for UCH-L1 (IC50 0.88 µM) over UCH-L3 (IC50 25 µM) . The selectivity is attributed to the 2,5-dichlorobenzyl moiety occupying a hydrophobic pocket in UCH-L1. The 4-chlorobenzyl group in 320420-90-4 removes one chlorine atom and changes the substitution geometry, which may reduce UCH-L1 affinity and/or alter the selectivity ratio. No selectivity data exist for 320420-90-4.

UCH-L1 selectivity UCH-L3 deubiquitinase profiling

Application Scenarios for 320420-90-4 Based on Available Structural Evidence


Medicinal Chemistry Scaffold Exploration for UCH-L1 Inhibitor Optimization

Given the established UCH-L1 activity of the closely related LDN-57444 , 320420-90-4 may serve as a starting point for structure-activity relationship (SAR) studies exploring the effect of benzyl substitution pattern on potency and selectivity. Researchers synthesizing focused libraries around the 3-acylidene-2-oxoindole core could use this compound to probe the contribution of the para-chloro substituent versus the 2,5-dichloro pattern. However, its use is contingent on in-house generation of primary pharmacological data, as none exists in the public domain.

Synthetic Intermediate for Diversified Oxindole Derivatives

The acetate ester moiety on the imino group can be hydrolyzed to the free amine or further derivatized, making 320420-90-4 a potential synthetic intermediate for generating amide, sulfonamide, or urea variants. The 4-chlorobenzyl group provides a distinct steric and electronic environment compared to the 2,5-dichlorobenzyl group in LDN-57444, offering access to a different region of chemical space [1]. This application is purely synthetic and does not imply any biological activity.

Negative Control or Comparator for LDN-57444 Mechanism-of-Action Studies

If subsequent testing reveals that 320420-90-4 is significantly less potent or selective for UCH-L1 than LDN-57444, it could serve as a structurally matched negative control in cellular assays. The single chlorine difference enables attribution of pharmacological effects to the 2,5-dichloro substitution pattern. This application requires experimental confirmation of inactivity, which has not yet been reported.

Quote Request

Request a Quote for [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.